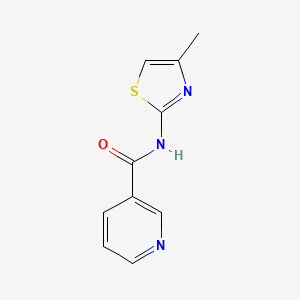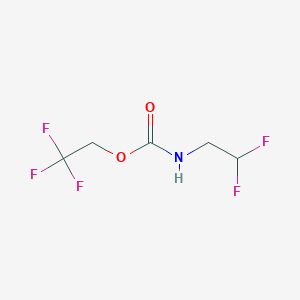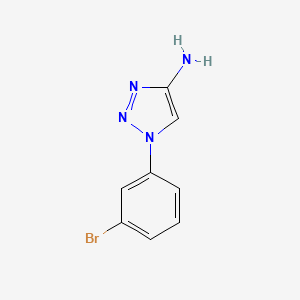
1-cyclopentylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentylcyclobutane-1-carboxylic acid (1-CPBA) is a cyclic organic compound with a cyclobutane ring, a carboxylic acid group, and a cyclopentyl group. It is a versatile synthetic intermediate used in the preparation of a variety of pharmaceuticals and agrochemicals. 1-CPBA is a valuable synthetic building block and has been used in the development of new drugs, as well as in the synthesis of other compounds.
Mécanisme D'action
1-cyclopentylcyclobutane-1-carboxylic acid is a versatile synthetic intermediate that can be used to synthesize a variety of compounds. The mechanism of action of 1-cyclopentylcyclobutane-1-carboxylic acid depends on the reaction it is used in. In the Diels-Alder reaction, 1-cyclopentylcyclobutane-1-carboxylic acid acts as a dienophile and reacts with the alkene to form a cyclobutane ring. The Barton reaction involves the reaction of an aldehyde with an alkyl bromide, such as cyclopentyl bromide, in the presence of a strong base, such as sodium hydride. The Curtius rearrangement involves the reaction of an isocyanate with an acid chloride in the presence of a base, such as sodium carbonate.
Biochemical and Physiological Effects
1-cyclopentylcyclobutane-1-carboxylic acid has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-mutagenic, with no adverse effects on the human body. In addition, it has been found to have some anti-inflammatory and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopentylcyclobutane-1-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a versatile synthetic intermediate that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. A limitation is that it is not very soluble in water, making it difficult to work with.
Orientations Futures
1-cyclopentylcyclobutane-1-carboxylic acid has potential for use in the development of new drugs, as well as in the synthesis of other compounds. It could also be used to study the stereochemistry of cyclobutane rings, as well as to study the mechanism of the Diels-Alder reaction. In addition, it could be used to develop new methods for the synthesis of cyclopentyl carboxylic acids. Finally, it could be used to study the effects of cyclobutanes on the human body, such as their anti-inflammatory and anti-bacterial properties.
Méthodes De Synthèse
The synthesis of 1-cyclopentylcyclobutane-1-carboxylic acid can be achieved by several methods, including the Diels-Alder reaction, the Barton reaction, and the Curtius rearrangement. The Diels-Alder reaction involves the reaction of a conjugated diene with an alkene in the presence of a Lewis acid catalyst, such as boron trifluoride. The Barton reaction involves the reaction of an aldehyde with an alkyl bromide, such as cyclopentyl bromide, in the presence of a strong base, such as sodium hydride. The Curtius rearrangement involves the reaction of an isocyanate with an acid chloride in the presence of a base, such as sodium carbonate.
Applications De Recherche Scientifique
1-cyclopentylcyclobutane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of new drugs, as a reagent in organic synthesis, and as a model compound for studying the cyclization of cyclopentyl carboxylic acids. In addition, it has been used to study the stereochemistry of cyclobutane rings, as well as to study the mechanism of the Diels-Alder reaction.
Propriétés
IUPAC Name |
1-cyclopentylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)10(6-3-7-10)8-4-1-2-5-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRAKGLEHFAIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylcyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)





![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
